Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone
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Overview
Description
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone is a complex organic compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[3.3.1]nonane core fused with a dioxolane ring and a phenyl group attached to a methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone typically involves multiple steps, starting with the formation of the bicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile . The resulting bicyclo[3.3.1]nonane derivative is then subjected to further functionalization to introduce the dioxolane ring and the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity . The reaction conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity . The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A versatile hydroborating reagent used in organic synthesis.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclo[3.3.1]nonane core but differ in their functional groups and applications.
Uniqueness
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone is a complex organic compound characterized by its unique bicyclic structure, which includes a spirocyclic moiety and a dioxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases.
Chemical Structure and Properties
The chemical formula for this compound is C17H20O4, with a molecular weight of 288.34 g/mol. The structural features of this compound contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C17H20O4 |
Molecular Weight | 288.34 g/mol |
Purity | ≥95% |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of bicyclo[3.3.1]nonane structures can inhibit the growth of various cancer cell lines, including murine P388 lymphocytic leukemia and human breast and stomach cancer cell lines . The unique structural motifs present in this compound may enhance its efficacy against tumor cells.
- Inflammation Modulation : The compound's potential to modulate inflammatory responses has been noted, making it a candidate for further exploration in treating inflammatory diseases.
- Neuropharmacological Effects : Similar compounds have shown activity as orexin receptor antagonists, which are relevant for treating disorders such as anxiety and sleep disorders . The interaction studies involving binding assays with specific receptors could elucidate the pharmacological profile of this compound.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve:
- Binding Assays : These assays help determine how the compound interacts with specific biological targets, including receptors and enzymes.
- Pharmacokinetics : Studies on metabolic stability and half-life are essential to predict how the compound behaves in vivo.
Case Studies
A notable case study highlighted the synthesis and biological evaluation of similar bicyclic compounds, demonstrating their potential as therapeutic agents against cancer and inflammation . The study employed various synthetic pathways, including hypervalent iodine oxidation and intramolecular aldol reactions, to yield functionalized derivatives with promising biological activities.
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
phenyl(spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-yl)methanone |
InChI |
InChI=1S/C17H20O4/c18-16(12-4-2-1-3-5-12)13-8-14-10-19-11-15(9-13)17(14)20-6-7-21-17/h1-5,13-15H,6-11H2 |
InChI Key |
ILDOPFPVKCJJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3CC(CC2COC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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